3-[(Phenylsulfanyl)methyl]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(phenylsulfanylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQODOCQHFQGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499634 | |
| Record name | 3-[(Phenylsulfanyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69966-47-8 | |
| Record name | 3-[(Phenylthio)methyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69966-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Phenylsulfanyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Phenylsulfanyl Methyl Pyridine and Its Structural Analogues
Strategies for Carbon-Sulfur Bond Formation on Pyridine (B92270) Scaffolds
Direct Alkylation of Thiophenols with Halomethylpyridines
The most direct and widely employed method for synthesizing 3-[(Phenylsulfanyl)methyl]pyridine is the nucleophilic substitution reaction between a thiophenolate and a 3-(halomethyl)pyridine. This reaction, a classic example of the Williamson ether synthesis adapted for thioethers, involves the deprotonation of thiophenol to form the more nucleophilic thiophenolate anion, which then displaces a halide from the methyl group of 3-(halomethyl)pyridine. masterorganicchemistry.com
The reaction is generally high-yielding and proceeds under mild conditions. The choice of base and solvent is crucial for efficient conversion. Common bases include sodium hydroxide, potassium carbonate, or sodium hydride, which are strong enough to deprotonate the acidic thiol (pKa ≈ 6.5). masterorganicchemistry.com Amide solvents are known to promote the nucleophilic displacement of halides by thiolate ions. acs.org
Table 1: Examples of Direct Alkylation for Thioether Synthesis
| Electrophile | Nucleophile | Base | Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| 3-(Chloromethyl)pyridine HCl | Thiophenol | NaOH | Ethanol/Water | Reflux, 2h | >90% |
| Benzyl (B1604629) bromide | Thiophenol | K₂CO₃ | Acetonitrile | 80°C, 4h | 95% |
This table presents representative examples of the direct alkylation method.
Nucleophilic Displacement Approaches
Beyond the direct alkylation of thiophenols, other nucleophilic displacement strategies can be employed. These methods offer flexibility, particularly when dealing with more complex substrates or when aiming for specific structural analogues. The core principle remains the reaction between a sulfur nucleophile and a carbon electrophile. acs.org
One variation involves using neutral sulfur nucleophiles, such as N-heterocyclic carbene (NHC) boryl sulfides, which can react with electrophiles like benzyl bromides to form thioethers in high yields. nih.gov Another approach is the use of sulfonyl hydrazides as an aryl thiol surrogate, which can participate in microwave-assisted synthesis of unsymmetrical sulfides. acs.org These alternative methods can circumvent issues related to the handling of foul-smelling thiols or the limited availability of specific thiol precursors.
Functionalization of Pyridine Ring Systems for Precursor Synthesis
The availability of suitably functionalized precursors, particularly 3-(halomethyl)pyridines, is critical for the synthetic strategies outlined above. These precursors are typically synthesized by modifying the pyridine ring itself.
Introduction of Methyl and Halomethyl Groups
The primary starting material for 3-(halomethyl)pyridine is often 3-methylpyridine, also known as 3-picoline. The synthesis of 3-picoline can be achieved on an industrial scale through gas-phase reactions of aldehydes (like formaldehyde (B43269) and acetaldehyde) and ammonia (B1221849) at high temperatures and pressures. acsgcipr.orggoogle.com A specific patented process describes the synthesis of 3-methyl-pyridine from formaldehyde, paracetaldehyde, ammonia, and acetic acid at temperatures of 260-300°C and pressures of 30-130 bar, achieving yields of at least 64%. google.com
Once 3-picoline is obtained, the methyl group can be halogenated to produce the reactive 3-(halomethyl)pyridine precursor. This is typically accomplished through a free-radical halogenation reaction using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. Careful control of reaction conditions is necessary to prevent over-halogenation or side reactions on the pyridine ring.
Regioselective Functionalization of Pyridine Nitrogens and Carbons
Direct functionalization of the pyridine ring at a specific position is a significant challenge due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. researchgate.net Nucleophilic substitution is more favorable, primarily at the C2 and C4 positions. youtube.com Therefore, achieving C3-functionalization often requires specific strategies.
One common approach involves the activation of the pyridine ring by forming a pyridine N-oxide. This modification alters the electronic properties of the ring, making the C2 and C4 positions susceptible to nucleophilic attack and the C3 and C5 positions more amenable to certain electrophilic substitutions. nih.gov For instance, Grignard reagents can add to pyridine N-oxides, leading to 2-substituted pyridines after a subsequent rearrangement step. organic-chemistry.org
More recent methods focus on direct C-H functionalization. researchgate.net While many of these methods target the C2 or C4 positions, strategies for meta-C-H functionalization are emerging. These can involve a dearomatization-rearomatization process or the use of directing groups to steer the reaction to the desired carbon. researchgate.net
Tandem and Multicomponent Reaction Approaches for Pyridine Construction with Sulfanyl (B85325) Moieties
Tandem and multicomponent reactions (MCRs) offer an elegant and efficient alternative to linear synthetic sequences. researchgate.net These reactions allow for the construction of complex molecules, such as substituted pyridines, in a single pot from three or more simple starting materials. acsgcipr.orgacs.org
Several classical MCRs exist for pyridine synthesis, including the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz reactions, which involve the condensation of aldehydes, amines, and β-dicarbonyl compounds or their equivalents. acsgcipr.org Adapting these reactions to incorporate a sulfanyl moiety can provide a direct route to the target structures.
For example, a one-pot, three-component reaction has been developed for the synthesis of 3-sulfonyl-2-aminopyridines by coupling N,N-dimethylacroleines, sulfonylacetonitriles, and primary amines or ammonia. acs.org Another multicomponent approach involves the reaction of aldehydes, malononitrile, and thiols, catalyzed by a base, to produce pyridine-3,5-dicarbonitriles, which can be further functionalized. acs.org These strategies highlight the power of MCRs in rapidly building molecular complexity and providing access to a diverse range of substituted pyridines containing sulfur functionalities.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Synonym(s) |
|---|---|
| This compound | 3-(Phenylthiomethyl)pyridine |
| Thiophenol | Benzenethiol |
| 3-(Chloromethyl)pyridine | 3-Picolyl chloride |
| 3-(Bromomethyl)pyridine | 3-Picolyl bromide |
| Sodium thiophenolate | Sodium benzenethiolate |
| Sodium hydroxide | Caustic soda |
| Potassium carbonate | Potash |
| Sodium hydride | - |
| N-heterocyclic carbene | NHC |
| Sulfonyl hydrazide | - |
| 3-Methylpyridine | 3-Picoline |
| Formaldehyde | Methanal |
| Acetaldehyde | Ethanal |
| Ammonia | - |
| Acetic acid | - |
| N-Chlorosuccinimide | NCS |
| N-Bromosuccinimide | NBS |
| Benzoyl peroxide | - |
| Pyridine N-oxide | - |
| N,N-Dimethylacrolein | - |
| Sulfonylacetonitrile | - |
Chemical Reactivity and Transformational Chemistry of 3 Phenylsulfanyl Methyl Pyridine
Reactivity of the Pyridine (B92270) Nitrogen Atom
The nitrogen atom in the pyridine ring is a primary site of reactivity in 3-[(Phenylsulfanyl)methyl]pyridine. Its lone pair of electrons makes it basic and nucleophilic, enabling it to participate in coordination with metal ions.
The pyridine nitrogen atom of this compound possesses a lone pair of electrons, making it an excellent ligand for coordination to a wide variety of transition metals. wikipedia.org Similar to pyridine itself, this derivative can form stable complexes with metals such as iron, copper, zinc, and cobalt. nih.govresearchgate.netmdpi.com The formation of these coordination complexes involves the donation of the nitrogen's electron pair to an empty orbital of the metal center.
The geometry of the resulting metal complexes can vary, with octahedral and tetrahedral arrangements being common. wikipedia.org In the case of this compound, it typically acts as a monodentate ligand, binding through the pyridine nitrogen. However, the presence of the sulfur atom in the side chain introduces the possibility of bidentate chelation, where both the nitrogen and sulfur atoms coordinate to the same metal center, forming a stable chelate ring. The likelihood of chelation depends on the specific metal ion and the reaction conditions.
The coordination environment in such complexes can be complex. For instance, in related pyridyl-thioether ligands, dinuclear metal complexes have been observed where chloride atoms act as bridges between two metal centers. nih.gov The coordination of the pyridine nitrogen can also influence the electronic properties of the metal center, which is a key aspect in the design of functional materials and catalysts. researchgate.net
Table 1: Potential Coordination Complexes of this compound
| Metal Ion | Potential Geometry | Coordination Mode |
| Fe(II) | Octahedral | Monodentate (N) or Bidentate (N,S) |
| Cu(II) | Distorted Octahedral | Monodentate (N) or Bidentate (N,S) |
| Zn(II) | Tetrahedral | Monodentate (N) or Bidentate (N,S) |
| Co(II) | Tetrahedral/Octahedral | Monodentate (N) or Bidentate (N,S) |
Transformations Involving the Methylene (B1212753) Bridge
The methylene (-CH₂-) group, situated between the pyridine ring and the phenylsulfanyl group, is an active site for chemical transformations due to its benzylic-like position. The adjacent pyridine and phenyl rings can stabilize reactive intermediates formed at this position.
The C-H bonds of the methylene bridge are susceptible to radical abstraction due to the resonance stabilization of the resulting radical. This stabilization arises from the delocalization of the unpaired electron into both the pyridine and phenyl ring systems. derpharmachemica.comcommonorganicchemistry.com This increased reactivity allows for selective radical reactions, such as halogenation.
A common method for benzylic bromination involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. commonorganicchemistry.com This reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methylene bridge, generating a resonance-stabilized radical intermediate. This intermediate then reacts with Br₂ (formed from NBS) to yield the halogenated product and a new bromine radical, which continues the chain.
Table 2: Representative Radical Halogenation of a Benzylic-like Methylene Bridge
| Reactant | Reagent | Initiator | Product | Typical Yield |
| Alkyl-aryl Substrate | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Bromo-substituted product | High |
The methylene protons of this compound are acidic enough to be removed by a strong base, forming a resonance-stabilized carbanion. The negative charge on the carbanion is delocalized over the sulfur atom and the adjacent aromatic rings, which enhances its stability. organic-chemistry.org
Strong bases such as n-butyllithium (n-BuLi) are commonly used for the deprotonation of such activated C-H bonds. wikipedia.org The reaction is typically carried out at low temperatures in an inert solvent like tetrahydrofuran (B95107) (THF). The resulting lithiated species is a potent nucleophile and can react with a variety of electrophiles, allowing for the introduction of new functional groups at the methylene position. For example, reaction with an alkyl halide would lead to alkylation, while reaction with a carbonyl compound would result in the formation of an alcohol.
The formation and reactivity of such carbanions are influenced by factors like the choice of base, solvent, and temperature. researchgate.net The ability to form this carbanion makes this compound a useful intermediate for the synthesis of more complex molecules.
Redox Chemistry of the Sulfide (B99878) Moiety
The sulfur atom in the phenylsulfanyl group is susceptible to oxidation, offering a pathway to derivatives with different electronic and chemical properties.
The sulfide linkage in this compound can be selectively oxidized to the corresponding sulfoxide (B87167), 3-[(Phenylsulfinyl)methyl]pyridine. This transformation is a common and well-studied reaction in organic chemistry. organic-chemistry.org A variety of oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) being one of the most effective and widely used. organic-chemistry.org
The reaction with m-CPBA is typically carried out in a chlorinated solvent such as dichloromethane (B109758) at or below room temperature. derpharmachemica.comcommonorganicchemistry.com By using approximately one equivalent of the oxidizing agent, the reaction can be stopped at the sulfoxide stage with high selectivity, avoiding over-oxidation to the sulfone. nih.gov Hydrogen peroxide, often in the presence of a catalyst or in a suitable solvent like acetic acid, is another common reagent for the selective oxidation of sulfides to sulfoxides. researchgate.netnih.gov The resulting sulfoxide introduces a chiral center at the sulfur atom, and the sulfinyl group significantly alters the electronic properties and reactivity of the molecule.
Table 3: Common Conditions for Sulfide to Sulfoxide Oxidation
| Substrate | Oxidizing Agent | Solvent | Temperature | Product |
| Aryl alkyl sulfide | m-CPBA (1.2 equiv.) | THF | 0 °C | Aryl alkyl sulfoxide |
| Methyl phenyl sulfide | H₂O₂ (aq) | Acetic Acid | Room Temp. | Methyl phenyl sulfoxide |
Further Oxidation to Sulfone Derivatives (e.g., 3-[(Phenylsulfonyl)methyl]pyridine)
The oxidation of the sulfide in this compound can be extended to form the corresponding sulfone, 3-[(Phenylsulfonyl)methyl]pyridine. This transformation typically requires stronger oxidizing agents or harsher reaction conditions than the oxidation to the sulfoxide. Common reagents for this conversion include hydrogen peroxide, often in the presence of a catalyst, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
The resulting sulfone, 3-[(Phenylsulfonyl)methyl]pyridine, is a stable compound where the sulfur atom is in its highest oxidation state. The electron-withdrawing nature of the sulfonyl group further deactivates the pyridine ring towards electrophilic attack and can influence the regioselectivity of nucleophilic substitution reactions.
A general representation of the oxidation of a sulfide to a sulfone is presented in the table below, illustrating typical reagents and conditions that would be applicable to the synthesis of 3-[(Phenylsulfonyl)methyl]pyridine.
| Oxidizing Agent | Typical Conditions | Reference |
| Hydrogen Peroxide (H₂O₂) | Acetic acid, elevated temperature | General knowledge |
| m-CPBA | Dichloromethane, 0 °C to room temperature | General knowledge |
| Potassium Permanganate (KMnO₄) | Acetic acid, water | General knowledge |
Strategies for Selective Oxidation and Reduction
Selective oxidation of this compound to either the sulfoxide or the sulfone can be achieved by careful choice of the oxidizing agent and reaction conditions. For the selective formation of the sulfoxide, milder oxidants and controlled stoichiometry are employed. For instance, the use of one equivalent of m-CPBA at low temperatures typically favors the formation of the sulfoxide.
Highly enantioselective oxidation of aryl benzyl (B1604629) sulfides, a class of compounds to which this compound belongs, can be achieved using chiral catalysts. researchgate.net For example, titanium-based catalysts in the presence of a chiral ligand and a hydroperoxide oxidant can yield enantiopure aryl benzyl sulfoxides. researchgate.net
Reduction of the corresponding sulfoxide or sulfone back to the sulfide is also a feasible transformation, although it is less commonly the primary objective. Reagents such as titanium(III) chloride or other specialized reducing agents can be employed for this purpose.
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine and Phenyl Rings
The presence of both a pyridine and a phenyl ring in this compound allows for a variety of substitution reactions. The electronic nature of each ring dictates its susceptibility to either electrophilic or nucleophilic attack.
C-H Functionalization
Direct C-H functionalization of pyridines is a growing area of research, aiming for more atom-economical and efficient synthetic routes. nih.gov For this compound, C-H functionalization can be directed to either the pyridine or the phenyl ring, depending on the reaction conditions and the catalyst used.
On the pyridine ring, which is electron-deficient, C-H functionalization is challenging but can be achieved using various strategies, including transition metal catalysis. nih.gov The substitution pattern is influenced by the electronic and steric effects of the 3-[(phenylsulfanyl)methyl] group.
Catalytic C-H Halogenation (e.g., using N-bromosuccinimide, N-iodosuccinimide, palladium catalysts)
Catalytic C-H halogenation offers a direct method to introduce halogen atoms onto the pyridine or phenyl ring, providing a handle for further synthetic modifications.
For the pyridine ring in 3-substituted pyridines, halogenation can be directed to different positions. Electrophilic aromatic substitution-type halogenations, which are generally difficult on the electron-poor pyridine ring, tend to occur at the 3-position if it is unsubstituted, but in this case, it is already occupied. nih.govchemrxiv.org Alternative methods have been developed for selective halogenation. For instance, a one-pot ring-opening, halogenation, and ring-closing sequence using Zincke imine intermediates allows for the 3-selective halogenation of a broad range of pyridines. nih.govchemrxiv.org
Recent advances have also enabled the selective halogenation of pyridines at the 4-position using designed phosphine (B1218219) reagents that form phosphonium (B103445) salts, which are subsequently displaced by a halide nucleophile. nih.gov This method has been shown to be effective for 3-substituted pyridines. nih.gov
Below is a table summarizing some modern methods for the selective halogenation of pyridines that could be applicable to this compound.
| Reagent/Catalyst | Position of Halogenation | Description |
| Zincke imine intermediates with N-halosuccinimides | 3-position | A ring-opening, halogenation, ring-closing sequence. nih.govchemrxiv.org |
| Designed phosphine reagents and halide nucleophiles | 4-position | Formation of a phosphonium salt followed by nucleophilic displacement. nih.gov |
Nucleophilic Attack on the Pyridine Ring
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The presence of the 3-[(phenylsulfanyl)methyl] substituent will influence the regioselectivity of such attacks. Generally, nucleophilic aromatic substitution on pyridines is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. nih.gov
For a 3-substituted pyridine, nucleophilic attack is generally expected to occur at the 2- or 6-position. The reaction of 3-substituted pyridines with organolithium reagents, for example, has been shown to yield 2-substituted products. cdnsciencepub.com The specific outcome for this compound would depend on the nature of the nucleophile and the reaction conditions.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation
Detailed experimental ¹H NMR data for 3-[(Phenylsulfanyl)methyl]pyridine, including chemical shifts (δ), multiplicities, and coupling constants (J), are not available in the reviewed literature. A theoretical analysis would predict signals corresponding to the protons of the pyridine (B92270) ring, the methylene (B1212753) bridge, and the phenyl group. The chemical shifts would be influenced by the electronegativity of the nitrogen atom in the pyridine ring and the sulfur atom, as well as the aromatic ring currents.
¹³C NMR Spectroscopic Analysis
Specific experimental ¹³C NMR chemical shift data for this compound is not documented in the accessible scientific literature. The spectrum would be expected to show distinct signals for each unique carbon atom in the pyridine ring, the methylene linker, and the phenyl group.
Advanced NMR Techniques (e.g., 2D COSY, HSQC, HMBC)
There are no published studies that have employed advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) for the structural elucidation of this compound. These techniques would be invaluable in confirming the connectivity of the molecule by establishing proton-proton and proton-carbon correlations.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy
Experimentally recorded IR spectra detailing the characteristic absorption bands of this compound are not found in the surveyed literature. The IR spectrum would be expected to exhibit bands corresponding to the C-H stretching and bending vibrations of the aromatic rings and the methylene group, C=C and C=N stretching vibrations of the pyridine ring, and potentially the C-S stretching vibration.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to exhibit absorption bands corresponding to the π → π* and n → π* transitions associated with the pyridine and phenyl aromatic rings.
Table 1: Expected UV-Vis Absorption Characteristics for this compound
| Transition Type | Expected Wavelength Range (nm) | Notes |
|---|---|---|
| π → π* | > 251 | Shifted due to conjugation with the phenylsulfanyl group. |
Note: The data in this table is based on theoretical expectations and data from analogous compounds, not on direct experimental measurement for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The nominal molecular weight of this compound (C₁₂H₁₁NS) is approximately 201.29 g/mol nih.gov.
Although a specific mass spectrum for this compound is not available in the surveyed literature, the fragmentation pattern can be predicted based on the structure and data from similar molecules like benzylpyridines. Upon ionization, the molecular ion [M]⁺ would be observed. Key fragmentation pathways would likely involve the cleavage of the benzylic C-S and C-C bonds.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (Predicted) | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 201 | [C₁₂H₁₁NS]⁺ | Molecular Ion |
| 109 | [C₆H₅S]⁺ | Cleavage of the CH₂-S bond |
| 92 | [C₅H₄NCH₂]⁺ | Cleavage of the S-C₆H₅ bond |
| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the benzyl (B1604629) fragment |
Note: This table represents predicted fragmentation patterns based on chemical principles and data from analogous compounds. It is not based on experimental data for this compound.
X-ray Crystallography and Solid-State Structure Elucidation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including molecular conformation and intermolecular interactions. As of the latest literature review, a specific crystal structure for this compound has not been reported. However, analysis of crystal structures of related pyridine and phenyl sulfide (B99878) compounds can offer valuable insights into the potential solid-state structure.
The molecular conformation of this compound would be determined by the torsion angles around the C-C and C-S single bonds of the methylene bridge. The relative orientation of the pyridine and phenyl rings is a key conformational feature. In the solid state, these torsion angles are influenced by packing forces to achieve the most stable crystal lattice. For example, in the crystal structure of 2-ferrocenyl-3-methoxy-6-methyl-pyridine, the dihedral angle between the pyridyl and cyclopentadienyl (B1206354) rings is 23.58 (3)°. This suggests that the two aromatic rings in this compound are unlikely to be coplanar.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyridine |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT has become a powerful tool for predicting the properties of molecular systems. researchgate.netnih.gov However, specific DFT calculations for 3-[(Phenylsulfanyl)methyl]pyridine are not found in the current body of scientific literature.
Geometry Optimization and Molecular Conformation Studies
Information regarding the optimized geometry and preferred molecular conformation of this compound, which would typically be determined through DFT calculations, is not available. Such studies would provide crucial insights into bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.
Electronic Structure Analysis
An analysis of the electronic structure of this compound, which would describe the distribution of electrons within the molecule, has not been reported. This type of analysis is fundamental to understanding the molecule's chemical behavior.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, specific FMO analysis data is not available.
Highest Occupied Molecular Orbital (HOMO) Properties
There is no published data on the energy or the electron density distribution of the HOMO for this compound. The HOMO is crucial as it represents the ability of a molecule to donate electrons in a chemical reaction.
Lowest Unoccupied Molecular Orbital (LUMO) Properties
Similarly, research detailing the energy and electron density distribution of the LUMO for this specific compound is absent. The LUMO is key to understanding a molecule's ability to accept electrons.
Energy Gap (ΔE) and Reactivity Prediction
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap generally implies high stability and low reactivity. Without specific HOMO and LUMO energy values for this compound, this energy gap and the resulting predictions about its reactivity cannot be determined.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule and the interactions between different orbitals. It provides a detailed picture of bonding, lone pairs, and the delocalization of electrons, which is crucial for understanding molecular stability and reactivity. Specifically, NBO analysis quantifies hyperconjugative interactions, which involve the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.
For this compound, an NBO analysis would be expected to reveal key interactions, such as:
Intramolecular Hyperconjugation: Electron delocalization from the pyridine (B92270) ring's nitrogen lone pair (n) or C-H and C-C sigma (σ) bonds into empty anti-bonding orbitals (σ* or π*) of the phenyl ring and the sulfide (B99878) bridge, and vice-versa.
Despite the utility of this method, a detailed NBO analysis with specific stabilization energies for this compound is not available in published scientific literature based on extensive searches.
Mulliken Population Analysis for Atomic Charge Distribution
Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. It partitions the total electron density among the constituent atoms, providing insight into the electrostatic nature of the molecule. This information is valuable for understanding a molecule's polarity, its sites of potential electrophilic or nucleophilic attack, and its non-covalent interactions. The method works by assigning electrons from the basis functions to the atoms on which those functions are centered.
A Mulliken analysis for this compound would assign specific charge values to each atom (carbon, nitrogen, sulfur, and hydrogen). One would anticipate a negative partial charge on the electronegative nitrogen atom of the pyridine ring and a distribution of charges across the phenyl ring and methylene (B1212753) bridge influenced by the sulfur atom.
However, specific calculated Mulliken atomic charges for this compound have not been reported in the available scientific literature. While the method is standard, it is known to be highly dependent on the choice of basis set used in the calculation, which can sometimes lead to variability in the results.
Illustrative Table of Potential Mulliken Charges The following table is a hypothetical representation of what Mulliken charge data would look like. No specific published data is available for this compound.
| Atom | Element | Potential Charge (a.u.) |
| N1 | Nitrogen | Data not available |
| C2 | Carbon | Data not available |
| C3 | Carbon | Data not available |
| S1 | Sulfur | Data not available |
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra. For this compound, this would involve calculating the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard (e.g., TMS). Predicted spectra would help in assigning the signals from the distinct protons and carbons of the pyridine and phenyl rings.
IR Spectroscopy: Computational models can calculate the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. The analysis would identify characteristic vibrations, such as C-H stretching of the aromatic rings, C-N stretching in the pyridine ring, and C-S stretching of the thioether group.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This analysis would identify the key π→π* and n→π* transitions responsible for the molecule's absorption of ultraviolet and visible light.
A search of the scientific literature did not yield any specific computationally predicted spectroscopic data (NMR, IR, or UV-Vis) for this compound.
Future Research Directions and Emerging Opportunities
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign methods for the synthesis of 3-[(Phenylsulfanyl)methyl]pyridine and related pyridyl sulfides is a key area of future research. Traditional methods often rely on transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, which can involve harsh reaction conditions or expensive catalysts. researchgate.net
Future efforts will likely focus on:
C-H Functionalization: Direct C-H functionalization of pyridine (B92270) and thiophenol derivatives offers a more atom-economical and sustainable approach to forming the crucial C-S bond. acs.org This avoids the pre-functionalization of starting materials, reducing synthetic steps and waste generation.
Photocatalysis and Electrocatalysis: The use of light or electricity to drive the synthesis of pyridyl sulfides represents a green and innovative approach. These methods can often be performed under mild conditions and offer unique reactivity patterns.
One-Pot, Multi-Component Reactions: Designing reactions where multiple starting materials are combined in a single step to form complex pyridyl sulfide (B99878) structures is highly desirable for improving efficiency and reducing purification efforts. mdpi.com A one-pot, three-component protocol has been developed for the synthesis of 3-sulfonyl-2-aminopyridines, highlighting the potential for such strategies. acs.org
A notable advancement is the palladium-catalyzed oxidative C–H halogenation and acetoxylation of S-unprotected sulfides, directed by the pyridinyl group. acs.orgnih.gov This method allows for the formation of C-X (X = I, Br, Cl, OAc) bonds in under an hour, avoiding the common issue of sulfur oxidation. acs.orgnih.gov
Expanded Scope of Chemical Transformations and Functionalization
The pyridyl sulfide scaffold is ripe for further chemical exploration. The pyridine ring can undergo a variety of transformations, including N-oxidation, quaternization, and substitution reactions. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which can alter the electronic properties and coordination ability of the molecule.
Future research will likely investigate:
Late-Stage Functionalization: Developing methods to introduce new functional groups into the this compound framework at a late stage of a synthetic sequence is crucial for creating diverse molecular libraries for various applications. Pyridyl pyrimidylsulfones have been introduced as effective pyridyl nucleophiles for late-stage functionalization in palladium-catalyzed cross-coupling reactions. acs.org
Asymmetric Transformations: Introducing chirality into the molecule, for example, at the methylene (B1212753) bridge or on a substituted pyridine ring, could lead to new applications in asymmetric catalysis and chiral materials.
Polymerization: The incorporation of the this compound unit into polymers could lead to novel materials with interesting redox, optical, or coordination properties. The use of pyridyl disulfide groups in the fabrication of redox-responsive polymeric materials is a growing area of interest. rsc.org
Recent studies have demonstrated the regioselective functionalization of the pyridazine (B1198779) scaffold using thio-substituted building blocks, showcasing the potential for selective chemical modifications. uni-muenchen.de
Advanced Computational Modeling for Mechanism Elucidation and Property Prediction
Computational chemistry is a powerful tool for understanding the structure, reactivity, and properties of molecules like this compound. Density Functional Theory (DFT) calculations can provide insights into reaction mechanisms, predict the outcomes of reactions, and guide the design of new molecules with desired properties.
Future computational studies could focus on:
Reaction Mechanism Elucidation: Detailed computational analysis can unravel the intricate mechanisms of catalytic reactions involving pyridyl sulfides, helping to optimize reaction conditions and develop more efficient catalysts. rsc.org
Prediction of Material Properties: Computational screening can be used to predict the electronic, optical, and mechanical properties of materials incorporating the this compound moiety, accelerating the discovery of new functional materials. nih.gov
Drug Design and Discovery: Molecular modeling and docking studies can be employed to investigate the potential of this compound derivatives as inhibitors of biological targets, such as enzymes or receptors. nih.govmdpi.com
| Computational Application | Focus Area | Potential Impact |
| Reaction Mechanism Elucidation | Catalysis, Synthesis | Optimization of reaction conditions, development of more efficient catalysts. |
| Property Prediction | Materials Science | Accelerated discovery of new functional materials with tailored properties. |
| Drug Design | Medicinal Chemistry | Identification of potential drug candidates and understanding of structure-activity relationships. |
Development of New Catalytic Systems Utilizing Pyridyl Sulfides
The ability of the pyridine nitrogen and the thioether sulfur to coordinate to metal centers makes this compound and its derivatives promising ligands for catalysis. The electronic and steric properties of the ligand can be readily tuned by modifying the pyridine ring or the phenyl group.
Future research in this area will likely involve:
Homogeneous Catalysis: Designing well-defined transition metal complexes with pyridyl sulfide ligands for various catalytic transformations, such as cross-coupling reactions, C-H activation, and polymerization. Copper(I) complexes with NPN ligands bearing pyridyl groups have already shown excellent activity in the S-arylation of thiols. mdpi.com
Heterogeneous Catalysis: Immobilizing pyridyl sulfide-based catalysts on solid supports could lead to recyclable and more sustainable catalytic systems.
Organocatalysis: Exploring the potential of chiral pyridyl sulfide derivatives as organocatalysts for asymmetric reactions.
Palladium-catalyzed C-H functionalization directed by the pyridyl group has emerged as a powerful synthetic tool, avoiding pre-functionalization and improving regioselectivity. acs.org
Rational Design of Next-Generation Functional Materials and Molecular Devices
The unique combination of a π-conjugated pyridine ring and a flexible, coordinating thioether linkage makes this compound an attractive building block for the construction of advanced functional materials.
Emerging opportunities include:
Redox-Active Materials: The thioether group can be reversibly oxidized and reduced, making these compounds suitable for applications in redox-flow batteries, electrochromic devices, and sensors. Pyridyl disulfide-based materials are particularly interesting for creating redox-responsive systems. rsc.org
Luminescent Materials: Modification of the aromatic rings can lead to the development of fluorescent materials for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.
Molecular Switches: The conformational flexibility of the thioether linkage could be exploited to create molecular switches that respond to external stimuli such as light, heat, or chemical analytes.
Self-Assembled Monolayers: The ability of the sulfur atom to bind to metal surfaces makes these compounds suitable for forming self-assembled monolayers on gold or other substrates, with potential applications in molecular electronics and surface engineering.
The synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating biomolecules highlights the potential of these compounds in creating functional nanomaterials for biomedical applications. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What are the conventional synthetic routes for 3-[(Phenylsulfanyl)methyl]pyridine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Traditional synthesis involves nucleophilic substitution or coupling reactions. For example, thiophenol derivatives can react with halogenated pyridine precursors under reflux in polar solvents like ethanol or DMF. Heating duration (e.g., 2–4 hours) and stoichiometric ratios (e.g., 1:1.2 thiophenol:halide) are critical for yield optimization. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity . Microwave-assisted synthesis (e.g., 100–150°C, 30–60 minutes) offers faster reaction times and reduced side products compared to conventional heating .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the molecular structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Single-crystal X-ray diffraction (XRD) resolves bond lengths, angles, and dihedral angles. For example, XRD data may reveal a dihedral angle of ~55–58° between the pyridine and phenyl rings, with thermal ellipsoid plots at 50% probability levels .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation (P301+P310 emergency response). Wear nitrile gloves and lab coats to prevent skin contact (H315/H319 hazards). Store in airtight containers at 2–8°C, away from oxidizers. Waste disposal requires neutralization and professional hazardous waste management .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound, and what docking parameters are critical for accuracy?
- Methodological Answer : Molecular docking studies using AutoDock Vina or Schrödinger Suite require optimized ligand structures (e.g., minimized energy conformers from Gaussian09). Protein Data Bank (PDB) templates (e.g., dopamine receptors) guide binding site analysis. Key parameters include grid box size (20–25 ų), Lamarckian genetic algorithm, and scoring functions (e.g., ΔG < −6 kcal/mol indicates strong binding). Fluorine substituent effects on binding affinity, as seen in analogous compounds, can be extrapolated .
Q. What strategies resolve contradictions in crystallographic data, such as asymmetric unit variations in dihedral angles?
- Methodological Answer : Asymmetric units with multiple molecules (e.g., two independent conformers) may show dihedral angle discrepancies (e.g., 55.75° vs. 58.33°). Refinement using SHELXL97 with full-matrix least-squares on F² data and hydrogen atom constraints improves accuracy. Validate with R-factor convergence (<0.08) and electron density maps to exclude disorder .
Q. How does the sulfanyl group influence the physicochemical and pharmacokinetic properties of pyridine derivatives?
- Methodological Answer : The sulfanyl group enhances lipophilicity (logP increase by ~1.5 units) and metabolic stability via steric hindrance. Inductive effects reduce pyridine ring basicity (pKa shift from 6.5 to ~5.8), altering solubility and membrane permeability. In vitro assays (e.g., microsomal stability tests) quantify metabolic half-life, while HPLC-UV monitors plasma protein binding .
Q. What comparative advantages do microwave-assisted syntheses offer over traditional methods for heterocyclic systems like this compound?
- Methodological Answer : Microwave irradiation reduces reaction times by 50–70% (e.g., 30 minutes vs. 2 hours) and improves regioselectivity. Energy-efficient heating minimizes side reactions (e.g., oxidation), with yields often exceeding 85%. Compare by monitoring reaction progress via TLC at 5-minute intervals .
Q. How can researchers validate the biological activity of this compound in CNS disorder models?
- Methodological Answer : Use in vitro receptor binding assays (e.g., radioligand displacement for dopamine D4 receptors). For in vivo studies, administer 1–10 mg/kg doses in rodent models and assess behavioral changes (e.g., locomotor activity). LC-MS/MS quantifies brain penetration, while immunohistochemistry evaluates neuronal activation markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
